1,3-Dipiperidinourea
Description
1,3-Dipiperidinourea is a urea derivative featuring two piperidine rings attached to the nitrogen atoms of a central urea group. This compound is of interest in medicinal and synthetic chemistry due to the piperidine moiety's conformational flexibility and the urea group's hydrogen-bonding capacity, which can influence molecular recognition and biological activity . Characterization of such compounds typically follows rigorous protocols, including NMR spectroscopy, mass spectrometry, and elemental analysis, as outlined in international guidelines .
Properties
CAS No. |
14631-68-6 |
|---|---|
Molecular Formula |
C11H22N4O |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1,3-di(piperidin-1-yl)urea |
InChI |
InChI=1S/C11H22N4O/c16-11(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H2,(H2,12,13,16) |
InChI Key |
MTQTYGHVBJMNPG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)NN2CCCCC2 |
Canonical SMILES |
C1CCN(CC1)NC(=O)NN2CCCCC2 |
Other CAS No. |
14631-68-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperidine Derivatives
- 3-Piperidinopyridine (CAS N/A): Features a pyridine ring fused to a piperidine moiety. Its $ ^1H $-NMR spectrum shows resonances at δ 1.3–1.8 ppm (CH$2$ groups) and δ 2.9–3.4 ppm (NCH$2$), distinct from 1,3-Dipiperidinourea’s expected urea-linked piperidine signals .
- Diphenidine (CAS 36794-52-2): A 1,2-diphenylethyl-substituted piperidine. Unlike this compound, it lacks a urea group but demonstrates CNS activity due to its phenyl and piperidine substituents .
Urea Derivatives
- N-Methylpiperidin-3-amine hydrochloride (CAS 127294-76-2): A primary amine derivative with a methylated piperidine ring. Its lack of urea limits its use in reactions requiring hydrogen-bond donors .
Physicochemical Properties
Characterization Standards
Per IUPAC guidelines (), this compound requires:
- Full $ ^1H $- and $ ^13C $-NMR assignment, including DEPT/2D correlations for CH$2$/CH$3$ groups.
- HRMS or elemental analysis (±0.4% accuracy) to confirm purity.
- Comparison with literature data for known piperidine-urea hybrids to validate structural claims.
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